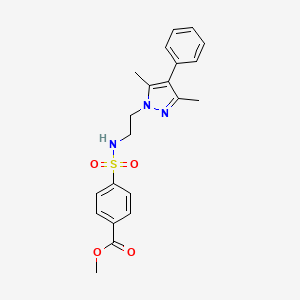![molecular formula C9H17ClN2O3S B2502888 N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride CAS No. 2361644-06-4](/img/structure/B2502888.png)
N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O3S.ClH/c1-9-7(11)6-2-3-14(12,13)8(6)4-10-5-8;/h6,10H,2-5H2,1H3,(H,9,11);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility might not be available without further experimental data.Wissenschaftliche Forschungsanwendungen
Antiviral Research
A significant application of N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide; hydrochloride compounds is in antiviral research. Microwave-assisted synthesis of related compounds has shown potent antiviral activity against influenza A and B viruses, with some compounds acting as influenza virus fusion inhibitors (Göktaş et al., 2012). Another study reports the synthesis and antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Drug Discovery and Synthesis
These compounds have been explored in drug discovery due to their multifunctional, structurally diverse properties. Enantioselective approaches to synthesize novel thia/oxa-azaspiro[3.4]octanes indicate their potential as modules for drug discovery (Li et al., 2013). A class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase, showing therapeutic potential in cancer treatment (Yao et al., 2007).
Chemical Analysis and Synthesis Techniques
In the field of chemical analysis, these compounds have been used to explore stereochemical properties. For instance, a study on 3-Aminoacetylthiazolidine-4-carboxylate esters and their derivatives provided insights into stereochemical reactions and conformations (Pellegrini et al., 1997). The hydrolysis of related compounds in different conditions has also been examined, contributing to our understanding of their chemical behavior and potential applications (Kayukova et al., 2007).
Corrosion Inhibition
These derivatives have been studied for their potential in corrosion inhibition. Research indicates that certain spirocyclopropane derivatives, which are structurally related, can act as effective inhibitors for mild steel corrosion in acidic media. These findings are significant for the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N,N-dimethyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-11(2)8(12)7-3-4-15(13,14)9(7)5-10-6-9;/h7,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXDAXHMPZPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCS(=O)(=O)C12CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)